molecular formula C13H25NO B262259 N-cycloheptyl-3,3-dimethylbutanamide

N-cycloheptyl-3,3-dimethylbutanamide

Cat. No.: B262259
M. Wt: 211.34 g/mol
InChI Key: HWQPXVSWGQVLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3,3-dimethylbutanamide is a tertiary amide characterized by a cycloheptyl group attached to the amide nitrogen and a 3,3-dimethylbutanoyl backbone. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological activity compared to smaller alkyl or cycloalkyl variants .

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-cycloheptyl-3,3-dimethylbutanamide

InChI

InChI=1S/C13H25NO/c1-13(2,3)10-12(15)14-11-8-6-4-5-7-9-11/h11H,4-10H2,1-3H3,(H,14,15)

InChI Key

HWQPXVSWGQVLLX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1CCCCCC1

Canonical SMILES

CC(C)(C)CC(=O)NC1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N-cycloheptyl-3,3-dimethylbutanamide with key analogs based on molecular features and physical properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Source/Application
This compound* C₁₃H₂₅NO 211.35 Not reported Cycloheptyl group, 3,3-dimethyl branch Hypothesized from analogs
N-cyclohexyl-3,3-dimethylbutanamide C₁₂H₂₃NO 197.32 Not reported Cyclohexyl group, 3,3-dimethyl branch Supplier data (CAS 7473-22-5)
N-butyl-3-oxo-butanamide C₈H₁₅NO₂ 157.21 Not reported Butyl group, β-ketoamide Synthesized via diketene reaction (94% yield)
(2R)-N-(3-Amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide C₉H₁₈N₂O₄ 218.25 114–116 Hydroxy groups, chiral center Antimalarial intermediate
2-Amino-N,3-dimethylbutanamide hydrochloride C₆H₁₄ClN₂O 178.64 Not reported Amino group, hydrochloride salt Safety data (CAS 188890-78-0)

*Hypothetical data inferred from analogs.

Key Observations:
  • Lipophilicity : Cycloheptyl derivatives are expected to exhibit higher logP values than cyclohexyl or linear alkyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Thermal Stability : Melting points vary significantly; for example, the dihydroxy analog in has a defined melting point (114–116°C), while alkylated amides (e.g., N-butyl-3-oxo-butanamide) are liquids or low-melting solids .
Reactivity Trends:
  • β-Ketoamides (e.g., N-butyl-3-oxo-butanamide) are more reactive toward nucleophiles due to the electron-withdrawing ketone group, whereas 3,3-dimethyl substitution in tertiary amides stabilizes the structure against hydrolysis .

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